Lumefantrine-d9 is a stable isotope-labeled derivative of lumefantrine, an antimalarial drug commonly used in combination with artemether for the treatment of malaria. Lumefantrine-d9 is primarily utilized in pharmacokinetic studies and therapeutic drug monitoring due to its ability to enhance the accuracy of analytical methods, particularly in mass spectrometry and liquid chromatography.
Lumefantrine-d9 is synthesized from lumefantrine, which is derived from the natural product artemisinin. The synthesis involves the incorporation of deuterium isotopes into the lumefantrine structure, allowing for improved detection and quantification in biological matrices.
Lumefantrine-d9 belongs to the class of compounds known as antimalarials. It is specifically classified as a benzhydryl derivative and exhibits properties that make it effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The synthesis of lumefantrine-d9 typically involves several key steps, including:
The synthesis process may utilize reagents like di-n-butylamine and dichloromethane under controlled conditions to selectively incorporate deuterium into specific positions on the lumefantrine molecule. The use of nuclear magnetic resonance spectroscopy is common for confirming the incorporation of deuterium and assessing the purity of the final product .
The molecular formula for lumefantrine-d9 is , with a molecular weight that accounts for the additional deuterium atoms. The structure features a complex arrangement of aromatic rings and a piperidine moiety, which are critical for its biological activity.
Lumefantrine-d9 can participate in various chemical reactions typical of organic compounds, including:
The stability of lumefantrine-d9 under different conditions makes it suitable for use as an internal standard in analytical methods. Its unique isotopic signature allows for differentiation from non-labeled lumefantrine during mass spectrometric analysis .
Lumefantrine acts by inhibiting the heme detoxification process in Plasmodium species. Once inside the parasite, it interferes with the digestion of hemoglobin, leading to toxic accumulation of heme that ultimately results in the death of the parasite.
Lumefantrine-d9 serves several important roles in scientific research:
Lumefantrine-d9 (C30H23D9Cl3NO; MW: 538.00 g/mol) is a deuterium-labeled analog of the antimalarial drug Lumefantrine (Benflumetol, C30H32Cl3NO; MW: 528.94 g/mol). Its chemical name is 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol-d9, with CAS number 2477594-24-2 (unlabeled: 82186-77-4) [1] [6] [7]. The compound features nine deuterium atoms at the terminal methyl groups of the dibutylamino side chain (–N(CD2CD2CD2CD3), while retaining the chlorinated fluorene backbone and benzylidene moiety of the parent molecule [1] [7] [9]. This strategic isotopic substitution minimizes structural perturbation while creating a distinct mass signature for detection.
Structural and Analytical ComparisonTable 1: Comparative Analysis of Lumefantrine and Lumefantrine-d9
Property | Lumefantrine | Lumefantrine-d9 |
---|---|---|
Molecular Formula | C30H32Cl3NO | C30H23D9Cl3NO |
Molecular Weight | 528.94 g/mol | 538.00 g/mol |
CAS Number | 82186-77-4 | 2477594-24-2 |
Deuterium Positions | None | Dibutylamino terminal methyl groups |
Purity Specifications | >98% (HPLC) | >95% (HPLC); Isotopic Enrichment >95% |
Primary Solubility | DMSO (≥20 mg/mL) | DMSO (50 mg/mL) |
The deuterium incorporation confers critical advantages for analytical applications:
Lumefantrine-d9 serves as an essential internal standard (IS) in quantitative bioanalysis due to its near-identical physicochemical properties to the native drug, offset by a distinct mass spectral signature. This dual characteristic addresses key challenges in antimalarial drug quantification [4] [7] [9]:
Operational Advantages in Mass Spectrometry:In LC-MS/MS systems, Lumefantrine-d9 generates predictable mass transitions (e.g., m/z 538 → 510 for Lumefantrine-d9 vs. m/z 529 → 501 for Lumefantrine), eliminating cross-talk between channels [3] [7]. This specificity is vital given Lumefantrine’s variable absorption kinetics in malaria patients – peak plasma concentrations range from 0.25–19.8 μg/mL depending on food intake and disease severity [8]. By spiking known concentrations of Lumefantrine-d9 into samples pre-processing, laboratories achieve >95% accuracy in quantifying Lumefantrine and its metabolites, even at sub-ng/mL levels [4] [7].
The deployment of Lumefantrine-d9 has revolutionized the assessment of artemether-lumefantrine (AL) combination therapies, particularly regarding bioavailability, metabolism, and therapeutic efficacy.
Pharmacokinetic Protocol Standardization
AL therapy exhibits complex pharmacokinetics due to:
Table 2: Key Findings Enabled by Lumefantrine-d9 in Clinical Pharmacokinetics
Study Focus | Methodology | Lumefantrine-d9-Enabled Insight |
---|---|---|
Food Effect Quantification | LC-MS/MS of plasma from fed/fasted patients | High-fat meals increase bioavailability by 2–10-fold; plasma Tmax delayed to 6–8h [8] |
Metabolite Kinetics | Simultaneous Lumefantrine & DBL quantification | DBL AUC correlates with CYP3A5 genotype (1/3 vs. 1/6, p=0.026) [5] |
Regimen Optimization | Sparse sampling in community settings | Six-dose regimens maintain [Lumefantrine] >280 ng/mL for 252h vs. 204h in four-dose [8] |
Generic Drug Equivalence | Comparative AUC for innovator vs. generics | Day 7 plasma [Lumefantrine] ≥200 ng/mL across generics (Ghana study) [5] |
Lumefantrine-d9 also underpins critical pharmacogenetic discoveries. For example, Ghanaian patients carrying CYP3A51/6 alleles showed 35% higher DBL exposure than 1/3 carriers (p = 0.026), explaining inter-individual efficacy variations [5]. Similarly, it enables rigorous quality monitoring of generic AL formulations in endemic regions – a 2024 Ghana trial confirmed all tested generics maintained therapeutic plasma concentrations (≥200 ng/mL at day 7) when dosed correctly [5].
Analytical Method Advancements
LC-MS/MS protocols using Lumefantrine-d9 achieve unprecedented sensitivity:
Table 3: Lumefantrine-d9 in Advanced Antimalarial Assay Platforms
Analytical Challenge | Solution via Lumefantrine-d9 | Impact on Malaria Research |
---|---|---|
Plasma Protein Binding | Corrects for variable recovery (CV <5%) | Enables accurate free drug concentration measurements |
DBL as Resistance Marker | Co-quantification of Lumefantrine and DBL | Links elevated DBL:Lumefantrine ratios to CYP-mediated resistance [4] [5] |
High-Throughput Screening | Automated 96-well extraction with IS addition | Supports pharmacokinetic studies in >200 patients [5] [8] |
Multi-Drug Interaction | Cross-normalization with artemisinin IS | Reveals nevirapine-induced metabolism changes [5] |
The future trajectory of Lumefantrine-d9 includes applications in:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: